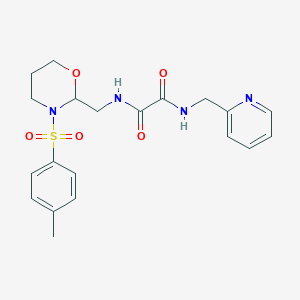
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O5S and its molecular weight is 432.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(pyridin-2-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with pyridine derivatives and tosylated oxazinan compounds.
- Reaction Conditions : The reaction typically occurs under controlled conditions to ensure the formation of the desired oxalamide structure.
- Purification : After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the target compound.
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, a related class of compounds was evaluated for their antiproliferative effects against various cancer cell lines, including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) cells. The results demonstrated that certain derivatives showed selective cytotoxicity towards cancer cells while maintaining low toxicity towards normal fibroblast cells .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3b | HCT116 | 15 | High |
| 4c | HepG2 | 20 | Moderate |
| 5d | MCF7 | 50 | Low |
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds may promote programmed cell death in malignancies through various signaling pathways.
Study on Pyridine Derivatives
A study published in Organic & Biomolecular Chemistry investigated a series of pyridine derivatives for their biological activity. The findings revealed that the presence of specific functional groups significantly enhanced the anticancer properties of these compounds. The study highlighted the importance of structural modifications in optimizing biological activity .
Clinical Implications
In preclinical models, certain derivatives of oxalamides have shown promise as potential therapeutic agents for treating various cancers. For example, a derivative similar to this compound was tested for its efficacy in reducing tumor size in xenograft models, demonstrating significant antitumor activity .
Eigenschaften
IUPAC Name |
N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-15-6-8-17(9-7-15)30(27,28)24-11-4-12-29-18(24)14-23-20(26)19(25)22-13-16-5-2-3-10-21-16/h2-3,5-10,18H,4,11-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLLRJJYPRYELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














